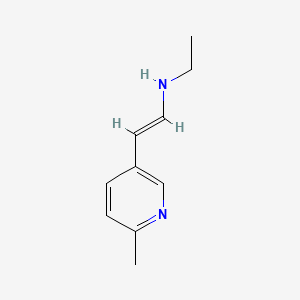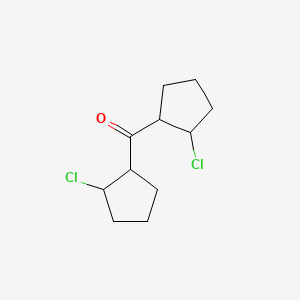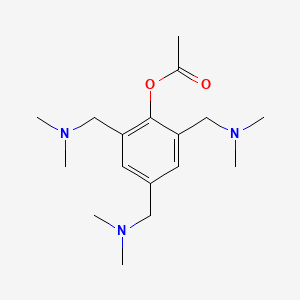
N-p-Nitrophenyl-L-arabinosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-p-Nitrophenyl-L-arabinosylamine is a chemical compound with the molecular formula C11H14N2O6 It is characterized by the presence of a nitrophenyl group attached to an arabinosylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Nitrophenyl-L-arabinosylamine typically involves the reaction of p-nitrophenylamine with L-arabinose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
N-p-Nitrophenyl-L-arabinosylamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The arabinosylamine moiety can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted arabinosylamine compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-p-Nitrophenyl-L-arabinosylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-p-Nitrophenyl-L-arabinosylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The arabinosylamine moiety can also interact with carbohydrate-binding proteins, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitroso-N-p-nitrophenyl-L-arabinosylamine: Similar in structure but contains a nitroso group.
N-p-Nitrophenyl-D-arabinosylamine: Similar but with a different stereochemistry.
N-p-Nitrophenyl-L-glucosylamine: Similar but with a different sugar moiety.
Uniqueness
N-p-Nitrophenyl-L-arabinosylamine is unique due to its specific combination of a nitrophenyl group and an L-arabinosylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
66036-36-0 |
|---|---|
Formule moléculaire |
C11H14N2O6 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
(3R,4S,5S)-2-(4-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9-,10+,11?/m0/s1 |
Clé InChI |
VNKDLWYBNIBMEY-GKDVJIACSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


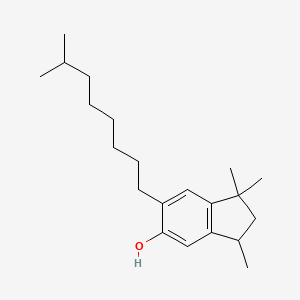
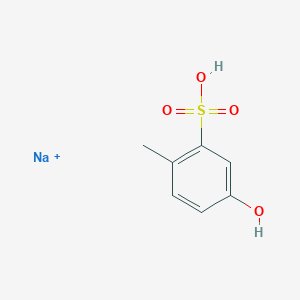
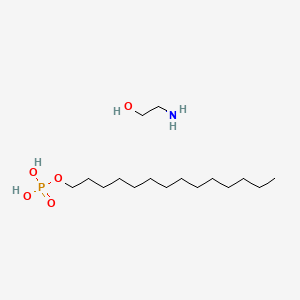
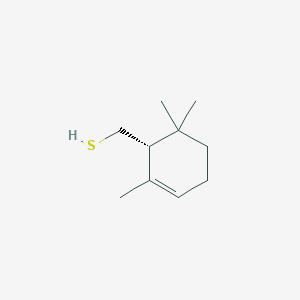
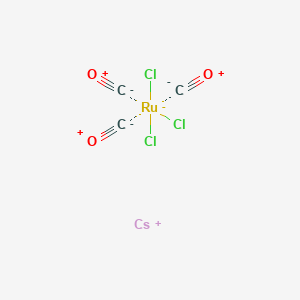
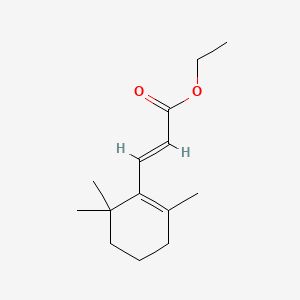
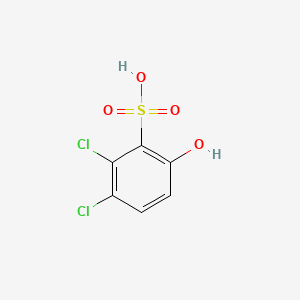
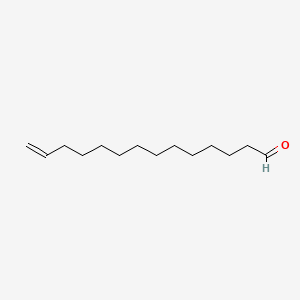

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
